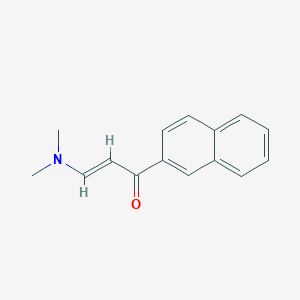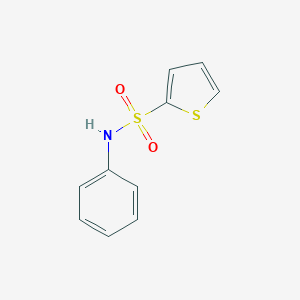
N-Phenylthiophene-2-sulfonamide
Descripción general
Descripción
N-Phenylthiophene-2-sulfonamide, also known as PTSA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PTSA is a sulfonamide derivative of thiophene, which is a heterocyclic compound containing a sulfur atom and a five-membered ring. PTSA has been widely studied for its potential applications in various fields, including medicine, materials science, and environmental science.
Mecanismo De Acción
The mechanism of action of N-Phenylthiophene-2-sulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-Phenylthiophene-2-sulfonamide has been shown to inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate ion. Additionally, N-Phenylthiophene-2-sulfonamide has been found to inhibit the activity of various kinases, including protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling and proliferation.
Efectos Bioquímicos Y Fisiológicos
N-Phenylthiophene-2-sulfonamide has been shown to exhibit a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial properties. N-Phenylthiophene-2-sulfonamide has been found to induce apoptosis, or programmed cell death, in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, N-Phenylthiophene-2-sulfonamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, N-Phenylthiophene-2-sulfonamide has been found to exhibit antimicrobial activity against various bacterial and fungal strains, including Escherichia coli and Candida albicans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Phenylthiophene-2-sulfonamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. Moreover, N-Phenylthiophene-2-sulfonamide has been shown to exhibit a wide range of biological activities, making it a useful tool for studying various physiological processes. However, N-Phenylthiophene-2-sulfonamide also has some limitations. It is relatively insoluble in water, which may limit its use in certain experiments. Additionally, N-Phenylthiophene-2-sulfonamide may exhibit non-specific binding to proteins, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-Phenylthiophene-2-sulfonamide. One potential area of study is the development of N-Phenylthiophene-2-sulfonamide-based drugs for the treatment of various diseases, including cancer and inflammation. Moreover, further investigation is needed to elucidate the mechanism of action of N-Phenylthiophene-2-sulfonamide and its effects on various physiological processes. Additionally, N-Phenylthiophene-2-sulfonamide may have potential applications in materials science and environmental science, such as in the development of new sensors or catalysts. Overall, N-Phenylthiophene-2-sulfonamide is a promising compound that has the potential to contribute to various fields of scientific research.
Métodos De Síntesis
The synthesis of N-Phenylthiophene-2-sulfonamide can be achieved through various methods, including the reaction of thiophene-2-sulfonamide with phenyl isocyanate, or the reaction of thiophene-2-sulfonamide with phenyl isothiocyanate. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or pyridine, and the resulting product is purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
N-Phenylthiophene-2-sulfonamide has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. N-Phenylthiophene-2-sulfonamide has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Moreover, N-Phenylthiophene-2-sulfonamide has been found to be a potent inhibitor of carbonic anhydrase, an enzyme that is involved in various physiological processes, including acid-base balance, respiration, and bone resorption.
Propiedades
IUPAC Name |
N-phenylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S2/c12-15(13,10-7-4-8-14-10)11-9-5-2-1-3-6-9/h1-8,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAKHNFPYWASFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354331 | |
| Record name | N-Phenylthiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenylthiophene-2-sulfonamide | |
CAS RN |
39810-46-3 | |
| Record name | N-Phenylthiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183650.png)
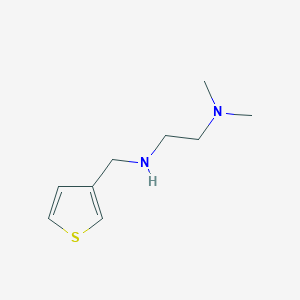
![2-[(3-methylthiophen-2-yl)methylamino]benzoic Acid](/img/structure/B183652.png)
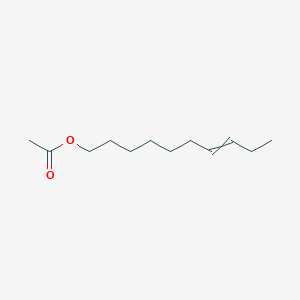
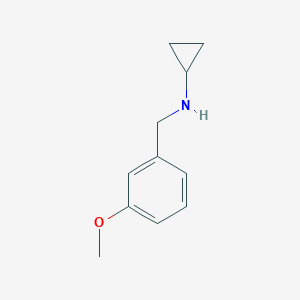
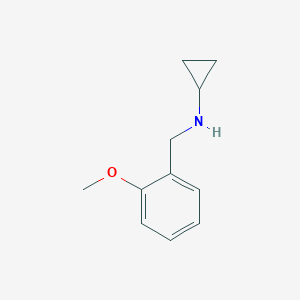
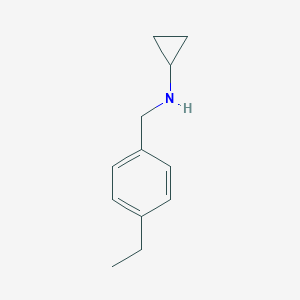
![N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine](/img/structure/B183660.png)
![N-[2-(dimethylamino)ethyl]-N-(4-methylbenzyl)amine](/img/structure/B183661.png)
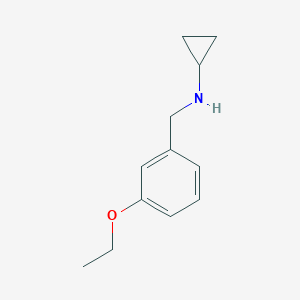
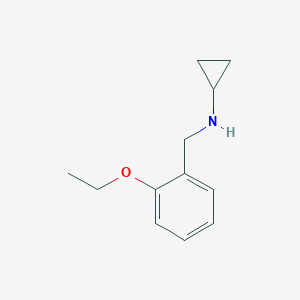

![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine](/img/structure/B183669.png)
